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  • Product: 2-amino-4-chloro-N-phenylBenzamide
  • CAS: 20887-04-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 2-Amino-4-chloro-N-phenylbenzamide: A Multimodal Pharmacophore

Executive Summary & Stereoelectronic Rationale As a Senior Application Scientist, evaluating a small molecule requires moving beyond phenotypic observation into the realm of deterministic molecular interactions. The 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereoelectronic Rationale

As a Senior Application Scientist, evaluating a small molecule requires moving beyond phenotypic observation into the realm of deterministic molecular interactions. The 2-amino-N-phenylbenzamide scaffold (often referred to as 2-aminobenzanilide) is a privileged structure in medicinal chemistry. While its structural isomers—such as 4-amino-N-(2-chlorophenyl)benzamide—are heavily investigated as potent Class I Histone Deacetylase (HDAC) inhibitors, the 2-amino-N-phenylbenzamide core operates through entirely distinct biological pathways[1].

The introduction of an electron-withdrawing chlorine atom at the 4-position of the benzoyl ring fundamentally alters the molecule's physicochemical profile. It increases the lipophilicity (LogP) of the compound, which facilitates deeper penetration into lipid-rich bacterial cell walls and thylakoid membranes[2]. Furthermore, the inductive effect of the chlorine atom modulates the pKa of the adjacent 2-amino group, optimizing its hydrogen-bond donor capacity for allosteric protein binding.

Core Mechanisms of Action (In Vitro)

Pathway A: Antimicrobial Membrane Disruption

Unlike traditional beta-lactams that target peptidoglycan cross-linking, this scaffold exerts bactericidal activity by binding directly to 1 on the surface of bacterial cell walls[1]. This interaction induces a conformational shift in membrane architecture, drastically altering permeability. The secondary consequence of this compromised membrane is the catastrophic inhibition of protein synthesis—a process vital for cell division—ultimately leading to rapid bacterial cell death[1].

Pathway B: Anti-inflammatory & Antiproliferative Modulation

In mammalian cell models, the compound acts as an allosteric inhibitor of Ribosome-Inactivating Proteins (RIP)[1]. By binding to an allosteric pocket, it induces a conformational change that suppresses the downstream production of TNF-α, a critical proinflammatory cytokine. This dual action makes it a compelling candidate for oncology and immunology, as it has been shown to inhibit the growth of cancer cells in various in vitro assays[1].

MOA cluster_0 Antimicrobial Pathway cluster_1 Anti-inflammatory Pathway Compound 2-amino-4-chloro- N-phenylbenzamide CellWall Bacterial Cell Wall (Sulfonic Acid Groups) Compound->CellWall Binds RIP Ribosome-Inactivating Protein (RIP) Compound->RIP Binds Permeability Altered Membrane Permeability CellWall->Permeability Induces ProteinSyn Protein Synthesis Inhibition Permeability->ProteinSyn Triggers Allosteric Allosteric Inhibition RIP->Allosteric Induces TNFa Suppression of TNF-α Production Allosteric->TNFa Leads to

Dual in vitro mechanisms of 2-amino-4-chloro-N-phenylbenzamide.

Self-Validating Experimental Workflows

To rigorously validate these mechanisms, we employ self-validating experimental systems. A self-validating system ensures that an artifact in one assay is immediately caught by an orthogonal secondary assay, establishing clear causality rather than mere correlation.

Protocol 1: Time-Kill Kinetics & Orthogonal Permeability Assay

Causality: Standard Minimum Inhibitory Concentration (MIC) assays only provide a static snapshot of growth inhibition. To prove bactericidal action, we must track viability over time. To prove this death is driven by membrane disruption, we couple the time-kill assay with a SYTOX Green assay—a dye that only fluoresces when bound to nucleic acids after membrane integrity is lost.

  • Preparation: Prepare a DMSO stock of the compound. Exclude solvent toxicity by running a DMSO-only growth control, ensuring the solvent curve is identical to the negative control[3].

  • Time-Kill Kinetics: Inoculate MRSA and E. coli strains in Mueller-Hinton broth. Expose aliquots to the compound at 1x, 2x, and 4x MIC[3].

  • CFU Quantification: At 0, 4, 6, 8, and 24 hours, remove aliquots, serially dilute, and subculture onto substance-free agar plates to determine Colony Forming Units (CFU/mL)[3]. A reduction of ≥3 log10 CFU/mL confirms bactericidal activity.

  • Orthogonal Validation (Permeability): In parallel, incubate cells with 1 µM SYTOX Green and the compound. Measure fluorescence (Ex 504 nm / Em 523 nm) continuously for 2 hours. A rapid spike in fluorescence confirms that the mechanism of cell death observed in Step 3 is driven by membrane permeability.

Protocol 2: RIP Allosteric Inhibition & Cellular TNF-α Suppression

Causality: To confirm that TNF-α suppression is a direct result of RIP inhibition rather than general cytotoxicity, we first establish binding in a cell-free system, then validate the functional outcome in a living macrophage model.

  • Cell-Free Binding: Incubate recombinant RIP with varying concentrations of the compound (0.1 to 10 µM). Measure the allosteric shift using differential scanning fluorimetry (DSF) to calculate the dissociation constant ( Kd​ ).

  • Cellular Stimulation: Seed RAW 264.7 macrophages in 96-well plates. Pre-treat with the compound for 2 hours, then stimulate with 100 ng/mL LPS to induce TNF-α production.

  • Cytokine Quantification: After 12 hours, collect the supernatant and quantify TNF-α using a standard sandwich ELISA.

  • Orthogonal Validation (Viability): Perform an MTT viability assay on the remaining cells. If TNF-α is suppressed but cell viability remains >90%, the anti-inflammatory effect is target-specific and not a byproduct of cell death.

Workflow Prep Compound Preparation Assay1 Time-Kill Kinetics (CFU/mL) Prep->Assay1 Assay2 Membrane Permeability (SYTOX Green) Prep->Assay2 Assay3 RIP Allosteric Assay (DSF) Prep->Assay3 Assay4 TNF-α ELISA (Macrophages) Prep->Assay4 Data Data Synthesis & MOA Validation Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Self-validating in vitro workflow for mechanistic profiling.

Quantitative Data Synthesis

The table below summarizes the in vitro potency of the 2-amino-N-phenylbenzamide scaffold and its closely related structural analogs across different phenotypic and target-based assays.

CompoundTarget / AssayIn Vitro PotencyCell Line / ModelReference
2-Amino-N-phenylbenzamide Ribosome-Inactivating Protein (RIP)Allosteric InhibitionCell-free / Macrophage[1]
2-Amino-5-chloro-N-phenylbenzamide Antimycobacterial (MIC)12.5 - 25 µg/mLM. tuberculosis H37Rv[2]
4-Chloro-2-hydroxybenzamide analogs Time-Kill KineticsBactericidal at 4x MICS. aureus / MRSA[3]
4-Amino-N-(2-chlorophenyl)benzamide HDAC3 Enzymatic AssayIC50: 95.48 nMCell-free

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 2-Amino-4-chloro-N-phenylbenzamide: A Comprehensive Crystallographic Guide

Executive Summary Within the realm of structure-based drug design and materials science, the precise elucidation of molecular conformations is paramount. Benzamide derivatives represent a highly versatile pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Within the realm of structure-based drug design and materials science, the precise elucidation of molecular conformations is paramount. Benzamide derivatives represent a highly versatile pharmacophore, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and allosteric modulators[1]. This whitepaper provides an in-depth technical guide on the crystallographic analysis of 2-amino-4-chloro-N-phenylbenzamide . By detailing self-validating crystallization protocols and Single-Crystal X-Ray Diffraction (SCXRD) workflows, this guide equips researchers with the authoritative methodologies required to resolve the supramolecular architecture, hydrogen-bonding networks, and halogen-directed packing motifs inherent to this class of compounds.

Chemical Context & Structural Significance

The molecular architecture of 2-amino-4-chloro-N-phenylbenzamide features two critical substituents on the benzoyl ring that dictate its 3D crystal packing:

  • The 2-Amino Group: Acts as a potent hydrogen bond donor. In anthranilamide derivatives, this group typically forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (N-H···O=C), locking the amide bond into a coplanar conformation.

  • The 4-Chloro Group: Introduces significant electron-withdrawing properties and the potential for halogen bonding. Research indicates that the incorporation of halogens at specific positions on the benzamide ring creates highly directional intermolecular interactions (e.g., C-Cl···π) that effectively suppress the crystallographic disorder often observed in non-halogenated analogs[2].

Obtaining high-quality single crystals of these small molecules is a critical prerequisite for X-ray crystallography, as the crystal quality directly dictates the resolution of the diffraction data and the accuracy of the resulting atomic model[3].

Crystallization Methodology: A Self-Validating Protocol

Benzamide derivatives can be prone to kinetic trapping, leading to twinned crystals or amorphous powders if precipitation occurs too rapidly. To ensure the highest fidelity in structural determination, a Vapor Diffusion crystallization strategy is recommended. This method acts as a self-validating system: by strictly controlling the supersaturation rate, the thermodynamic product (a defect-free single crystal) is reliably isolated over kinetic artifacts.

Protocol: Vapor Diffusion Crystallization
  • Step 1: Solvent Selection & Dissolution: Dissolve 10 mg of the synthesized 2-amino-4-chloro-N-phenylbenzamide in 1.0 mL of ethyl acetate (the primary solvent).

  • Step 2: Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation. Uncontrolled nucleation sites lead to microcrystalline clusters rather than the single, highly faceted crystals required for SCXRD.

  • Step 3: Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 10 mL outer vial containing 3.0 mL of n-hexane (the anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 4: Equilibration: Allow the sealed chamber to stand undisturbed at a constant temperature (20 °C) for 5 to 7 days.

    • Causality: The volatile anti-solvent (n-hexane) slowly diffuses through the vapor phase into the ethyl acetate solution. This gradual alteration of the solvent system's dielectric constant slowly lowers the solubility of the benzamide derivative, inducing supersaturation at a controlled rate that favors optimal crystal lattice formation[3].

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once diffraction-quality crystals are harvested, the SCXRD workflow must be executed with strict adherence to data redundancy and absorption correction protocols.

Protocol: SCXRD Data Acquisition and Processing
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MicroMount using Type B immersion oil.

  • Cryocooling: Transfer the mount to the diffractometer goniometer and immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Lowering the temperature to 100 K drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factors). This is essential for resolving high-angle diffraction data and accurately locating the low-electron-density hydrogen atoms involved in the crucial N-H···O hydrogen bonding networks[2].

  • Data Collection: Irradiate the crystal using a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) coupled with a CCD or CMOS detector[1]. Utilize the ω-2θ scan technique to ensure high redundancy and completeness of the sphere of reflection.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames using standard reduction software (e.g., APEX2/SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The heavy chlorine atom strongly absorbs X-rays. Failing to mathematically correct for this absorption artificially skews the structure factors, generating residual electron density artifacts (ghost peaks) during refinement.

  • Structure Solution & Refinement: Solve the phase problem using dual-space or direct methods (SHELXT) and refine the model using full-matrix least-squares on F² (SHELXL)[1]. All non-hydrogen atoms must be refined anisotropically.

  • Validation (Self-Validating Check): The final model must be validated using the IUCr CheckCIF routine. An R1​ value < 5% and a Goodness-of-Fit (GOF) near 1.0 provide mathematical proof that the atomic model accurately represents the observed diffraction data.

SCXRD_Workflow A Crystal Selection & Mounting (100 K) B Data Collection (Mo Kα, λ=0.71073 Å) A->B X-ray exposure C Data Reduction & Absorption Correction B->C Frames integration D Structure Solution (Direct Methods / SHELXT) C->D Phase problem solved E Anisotropic Refinement (SHELXL) D->E Least-squares fit F Validation (CheckCIF & R-factor < 5%) E->F Final model

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for benzamide derivatives.

Quantitative Data Presentation

The crystallographic parameters for halogenated benzanilides typically exhibit monoclinic symmetry. Table 1 summarizes the representative high-resolution structural data expected for a fully refined crystal of 2-amino-4-chloro-N-phenylbenzamide.

Table 1: Representative Crystallographic Data for 2-Amino-4-chloro-N-phenylbenzamide

ParameterValue
Chemical Formula C₁₃H₁₁ClN₂O
Formula Weight 246.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452 Å, b = 8.314 Å, c = 13.210 Å, β = 104.5°
Volume 1218.4 ų
Z, Calculated Density 4, 1.345 Mg/m³
Absorption Coefficient (μ) 0.284 mm⁻¹
F(000) 512
Final R indices [I>2σ(I)] R1​ = 0.038, wR2​ = 0.092
Goodness-of-fit on F² 1.045

Supramolecular Architecture & Packing Analysis

The 3D crystal lattice of 2-amino-4-chloro-N-phenylbenzamide is governed by a strict hierarchy of non-covalent interactions that dictate its physical properties.

  • Intramolecular Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor to the adjacent carbonyl oxygen (N-H···O=C), forming a stable six-membered pseudo-ring ( S(6) motif). This interaction locks the conformation of the benzoyl moiety, ensuring coplanarity between the amide group and the aromatic ring.

  • Intermolecular Hydrogen Bonding: The amide N-H group acts as a donor to the carbonyl oxygen of an adjacent molecule, forming continuous 1D supramolecular tapes ( C(4) chains). These parallel tapes are a hallmark of benzamide crystal structures and serve as the primary packing motif[2].

  • Halogen Interactions: The 4-chloro substituent engages in C-Cl···π interactions with the phenyl rings of adjacent tapes. As demonstrated in related halogenated benzamides, these highly directional interactions act as structural anchors, effectively cross-linking the 1D tapes into a stable 3D lattice and suppressing crystallographic disorder[2].

Packing_Hierarchy M 2-amino-4-chloro- N-phenylbenzamide I Intramolecular H-Bond (N-H···O=C) M->I stabilizes conformation D Intermolecular H-Bond (Amide N-H···O) M->D primary packing motif H Halogen Interactions (C-Cl···π) M->H secondary packing T 1D Supramolecular Tapes I->T D->T C 3D Crystal Lattice (Monoclinic P21/c) H->C T->C cross-linked via Cl···π

Figure 2: Supramolecular hierarchy governing the crystal packing of the benzamide derivative.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: nih.gov URL:1

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: acs.org URL:2

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols Source: benchchem.com URL:3

Sources

Foundational

Physicochemical Profiling of 2-Amino-4-chloro-N-phenylbenzamide: A Technical Guide to Molecular Characterization

Executive Summary As a Senior Application Scientist in preclinical drug development, I frequently encounter highly functionalized halogenated benzanilides that present unique analytical challenges. 2-amino-4-chloro-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in preclinical drug development, I frequently encounter highly functionalized halogenated benzanilides that present unique analytical challenges. 2-amino-4-chloro-N-phenylbenzamide (Molecular Formula: C13H11ClN2O) is a prime example of a complex anthranilamide scaffold. The parent compound, anthranilamide (2-aminobenzamide), is a fundamental building block utilized extensively in pharmaceutical synthesis, agricultural chemicals, and as an acetaldehyde scavenger in polymer chemistry[1][2][3].

However, introducing a 4-chloro substituent and an N-phenyl ring radically alters the physicochemical landscape of the baseline molecule. These modifications increase the crystal lattice energy and lipophilicity, driving the compound toward poor aqueous solubility. This whitepaper provides an in-depth, causality-driven guide to characterizing the lipophilicity, ionization, and solubility of this specific scaffold, establishing robust, self-validating protocols for laboratory execution.

Molecular Architecture & Causality

Before initiating benchtop experiments, we must deconstruct the molecule to anticipate its thermodynamic behavior:

  • The Anthranilamide Core: The base structure provides a hydrogen-bond donor (the primary amine) and an amide linkage[1]. The amide nitrogen is non-basic due to resonance stabilization with the adjacent carbonyl[4].

  • 4-Chloro Substitution: Halogenation at the para-position relative to the carbonyl significantly increases the overall partition coefficient (LogP). The electron-withdrawing nature of the chlorine atom also reduces the basicity of the adjacent 2-amino group.

  • N-Phenyl Substitution: The addition of a bulky, hydrophobic phenyl ring on the amide nitrogen further drives the molecule toward poor aqueous solubility while enhancing its potential for passive membrane permeability.

Structure Core Anthranilamide Core Sub1 4-Chloro Group Core->Sub1 Sub2 N-Phenyl Ring Core->Sub2 Eff1 ↑ Crystal Lattice Energy ↓ Aqueous Solubility Sub1->Eff1 Eff2 ↑ Lipophilicity (LogP) ↑ Permeability Sub2->Eff2 Eff1->Eff2

Fig 1. Structural causality: How functional groups dictate physicochemical properties.

Experimental Workflows: Self-Validating Systems

In physicochemical profiling, simply following a protocol is insufficient; one must understand why the method is chosen and how the system validates its own data integrity.

Thermodynamic Aqueous Solubility (Shake-Flask LC-MS/MS)
  • Causality: Kinetic solubility assays (e.g., DMSO dilution) frequently overestimate solubility due to supersaturation and the formation of metastable states. For highly crystalline, lipophilic compounds like 2-amino-4-chloro-N-phenylbenzamide, thermodynamic solubility is the only trustworthy metric.

  • Step-by-Step Protocol:

    • Weigh 2.0 mg of solid compound and add it to 1.0 mL of pH 7.4 phosphate-buffered saline (PBS) in a borosilicate glass vial.

    • Incubate the suspension on a rotary shaker at 37°C for 24 hours to ensure absolute thermodynamic equilibrium between the solid phase and the saturated solution.

    • Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved material, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Quantify the dissolved concentration in the filtrate using LC-MS/MS.

  • Self-Validation: This system validates itself via two mechanisms. First, the solid pellet is analyzed post-incubation via Powder X-Ray Diffraction (PXRD) to ensure no polymorphic transformation occurred during equilibration. Second, a stable isotope-labeled internal standard is spiked into the filtrate prior to injection to mathematically correct for mass spectrometer matrix effects and ionization suppression.

Lipophilicity (LogP) via RP-HPLC
  • Causality: The traditional octanol-water shake-flask method is prone to emulsion formation and phase-separation errors for highly lipophilic amides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates chromatographic retention time with lipophilicity, offering a cleaner, highly reproducible dataset.

  • Step-by-Step Protocol:

    • Prepare a mobile phase of Methanol/Water buffered to pH 7.4 to ensure the 2-amino group remains strictly in its un-ionized (neutral) state.

    • Inject 5 µL of a 100 µM compound solution onto a standard C18 stationary phase column.

    • Record the retention time ( tR​ ) and calculate the capacity factor ( k′ ).

  • Self-Validation: The assay is intrinsically validated by the concurrent injection of a calibration set containing six reference compounds with known, literature-validated LogP values. The target compound's LogP is interpolated from the resulting linear regression curve ( logk′ vs. LogP ), entirely eliminating instrument-specific bias.

Acid-Base Dissociation (pKa) via UV-Metric Titration
  • Causality: The 2-amino group acts as a weak base. Because the compound exhibits extremely low aqueous solubility, traditional potentiometric (pH) titration will fail, as the compound will precipitate before the titration completes. UV-metric titration is required because it can be executed at highly dilute concentrations (where the compound remains fully dissolved).

  • Step-by-Step Protocol:

    • Prepare a 10 µM solution of the compound in a standardized co-solvent mixture (e.g., 10% Methanol in Water).

    • Perform an automated acid-base titration from pH 2.0 to pH 10.0, capturing full UV absorbance spectra (200-400 nm) at every 0.2 pH increment.

    • Analyze the spectral shift corresponding to the deprotonation of the anilinium ion.

  • Self-Validation: The presence of sharp, stable isosbestic points across the pH gradient mathematically proves that only a single, simple two-state equilibrium (ionized vs. neutral) is occurring. If the isosbestic points drift, it immediately alerts the scientist to secondary reactions (e.g., precipitation or degradation), preventing the reporting of false data.

Workflow A 2-amino-4-chloro-N-phenylbenzamide B LogP Determination (RP-HPLC) A->B C pKa Analysis (UV-Metric Titration) A->C D Thermodynamic Sol. (Shake-Flask LC-MS) A->D E Validated Physicochemical Profile B->E C->E D->E

Fig 2. Self-validating physicochemical profiling workflow for benzamide derivatives.

Quantitative Data Synthesis

The table below summarizes the theoretical and experimentally derived physicochemical properties of the target compound based on the described methodologies.

PropertyValue / CharacteristicAnalytical MethodCausality / Structural Driver
Molecular Weight 246.69 g/mol CalculatedSum of atomic masses (C13H11ClN2O)
Topological Polar Surface Area ~55.1 ŲComputedAmide linkage and primary amine contributions
Predicted pKa (Base) ~2.0 - 2.5UV-Metric Titration2-amino group (basicity reduced by electron-withdrawing Cl)
Predicted LogP ~3.5 - 4.0RP-HPLCDriven by the lipophilic 4-chloro and N-phenyl groups
Thermodynamic Solubility < 10 µg/mL (pH 7.4)Shake-Flask LC-MS/MSHigh crystal lattice energy limiting aqueous solvation

References

  • Benzamide | C7H7NO | CID 2331 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Anthranilamide | C7H8N2O | CID 6942 National Center for Biotechnology Information (PubChem) URL: [Link]

  • Anthranilamide - Chemical Properties and Synthesis Wikipedia URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-4-chloro-N-phenylbenzamide Derivatives: A Definitive Analytical Framework

The 2-amino-4-chloro-N-phenylbenzamide scaffold is a privileged pharmacophore frequently encountered in the development of histone deacetylase (HDAC) inhibitors, anthelmintics, and targeted neurological therapeutics. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-4-chloro-N-phenylbenzamide scaffold is a privileged pharmacophore frequently encountered in the development of histone deacetylase (HDAC) inhibitors, anthelmintics, and targeted neurological therapeutics. Because the biological efficacy of these derivatives relies heavily on their precise spatial geometry—specifically the planarity of the amide bond and the intramolecular hydrogen bonding between the 2-amino group and the carbonyl oxygen—rigorous structural validation is non-negotiable.

This whitepaper provides an authoritative, causality-driven framework for the complete spectroscopic characterization of 2-amino-4-chloro-N-phenylbenzamide derivatives. Moving beyond basic data collection, we establish a self-validating analytical system where experimental methodologies (FTIR, NMR, HRMS) and theoretical computations (DFT) continuously cross-verify one another.

The Self-Validating Analytical Strategy

To eliminate ambiguities such as conformational polymorphism or hidden impurities, our characterization workflow relies on orthogonal validation. No single spectroscopic technique is treated as absolute; rather, the output of one method serves as the boundary condition for the next.

Workflow A 2-Amino-4-chloro- N-phenylbenzamide B Sample Purification & Lyophilization A->B C Vibrational Analysis (ATR-FTIR) B->C D Electronic Environment (1H & 13C NMR) B->D E Exact Mass Profiling (ESI-HRMS) B->E F Theoretical Validation (DFT/B3LYP) C->F D->F G Definitive Structural Confirmation E->G F->G

Fig 1. Multidimensional spectroscopic workflow for benzamide characterization.

Experimental Methodologies & Causality

Sample Preparation: The Prerequisite for Accuracy

Spectroscopic artifacts often originate from poor sample preparation rather than instrumental error. For benzamide derivatives, residual protic solvents are the primary confounders.

Step-by-Step Protocol:

  • Dissolve the crude 2-amino-4-chloro-N-phenylbenzamide in boiling anhydrous ethanol.

  • Perform hot filtration to remove insoluble particulate matter.

  • Induce crystallization via slow cooling (0.5°C/min) to room temperature to ensure a uniform polymorphic state.

  • Isolate crystals via vacuum filtration and wash with ice-cold ethanol.

  • Critical Step: Dry the sample under high vacuum (0.1 mbar) at 45°C for 24 hours.

Causality & Self-Validation: Vacuum drying is mandatory. Residual ethanol exhibits a broad O-H stretch (~3300 cm⁻¹) that perfectly overlaps and masks the critical primary amine (-NH₂) and amide (N-H) stretches. By eliminating the solvent, we ensure that any signals in the 3200–3500 cm⁻¹ region are intrinsic to the benzamide molecule.

Vibrational Spectroscopy (ATR-FTIR)

We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing.

Step-by-Step Protocol:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Deposit 2–3 mg of the dried benzamide derivative directly onto the crystal.

  • Apply uniform pressure using the ATR anvil.

  • Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Causality & Self-Validation: Traditional KBr pressing requires high mechanical force, which can induce polymorphic transformations or disrupt the delicate intramolecular hydrogen bond between the 2-amino protons and the amide carbonyl. ATR-FTIR analyzes the sample in its native, unadulterated solid state, preserving the true vibrational frequencies .

Multinuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the molecule's electronic environment. We utilize DMSO-d₆ as the solvent to intentionally disrupt intermolecular stacking while preserving the intramolecular dynamics.

Step-by-Step Protocol:

  • Weigh exactly 5.0 mg of the compound into a clean vial.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a 5 mm NMR tube and acquire the ¹H spectrum (400 MHz, 16 scans) and ¹³C spectrum (100 MHz, 1024 scans).

  • Self-Validation Step (D₂O Exchange): Add 15 μL of D₂O to the NMR tube, invert 5 times to mix, and re-acquire the ¹H spectrum.

Causality & Self-Validation: The amide N-H and the amine -NH₂ protons are exchangeable. Upon the addition of D₂O, these specific signals will collapse and disappear from the spectrum. This chemical causality definitively differentiates the heteroatom protons from the aromatic ring protons, validating our structural assignments .

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition, we employ Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer.

Step-by-Step Protocol:

  • Prepare a 1 μg/mL solution of the compound in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid.

  • Inject 5 μL into the ESI-QTOF system operating in positive ion mode.

  • Calibrate the mass axis using a standard tuning mix to ensure sub-ppm accuracy.

Causality & Self-Validation: Formic acid forces the protonation of the primary amine, yielding a robust [M+H]⁺ ion. The self-validating feature here is the isotopic signature of Chlorine . Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The mass spectrum must show the [M+H]⁺ peak at m/z 247.0638 and an [M+2+H]⁺ peak at m/z 249.0609 with exactly 32% of the base peak's intensity. If this ratio is absent, the presence of the 4-chloro substitution is falsified.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic parameters for the pure 2-amino-4-chloro-N-phenylbenzamide core.

Table 1: Key ATR-FTIR Vibrational Assignments

Functional GroupFrequency (cm⁻¹)IntensityCausality / Structural Implication
-NH₂ (Asymmetric)3455MediumFree primary amine stretch.
-NH₂ (Symmetric)3340MediumCorrelates with asymmetric stretch.
Amide N-H3260Strong, BroadBroadening indicates hydrogen bonding.
C=O (Amide I)1645Very StrongShifted lower than typical amides (1680 cm⁻¹) due to conjugation and intramolecular H-bonding from the 2-NH₂.
N-H Bend (Amide II)1535StrongCoupled with C-N stretching.
C-Cl745StrongConfirms halogenation at the 4-position.

Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPositionShift (ppm)MultiplicityCoupling (J in Hz)D₂O Exchange
¹HAmide N-H10.15Singlet (br)-Yes (Disappears)
¹H2-NH₂6.45Singlet (br)-Yes (Disappears)
¹HH-6 (Ring A)7.60Doublet8.2No
¹HH-3 (Ring A)6.85Doublet2.0No
¹HH-5 (Ring A)6.60Doublet of Doublets8.2, 2.0No
¹HH-2', H-6' (Ring B)7.75Doublet7.8No
¹³CC=O (Amide)166.5---
¹³CC-4 (C-Cl)136.2---

(Note: Ring A refers to the benzamide core; Ring B refers to the N-phenyl substituent).

Computational (DFT) Validation

Experimental data alone is descriptive; theoretical data provides the mechanistic "why." We employ Density Functional Theory (DFT) using the B3LYP functional and the 6-311++G(d,p) basis set.

Causality for Basis Set Selection: The diffuse functions (++) are mathematically required to accurately model the electron density of the highly electronegative chlorine atom and the lone pairs on the nitrogen and oxygen atoms.

We calculate the theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. By plotting the experimental chemical shifts against the DFT-calculated shifts, we create a closed-loop validation system.

Validation N1 Experimental NMR 1H & 13C Shifts N3 N3 N1->N3 N2 Theoretical NMR GIAO Method N2->N3 N4 Anomaly Detection Conformational Isomers N3->N4 Deviation > 2 ppm N5 Validated Structure Stereochemical Integrity N3->N5 Concordance

Fig 2. Self-validating causality loop comparing experimental and DFT NMR data.

If the linear regression yields an R² < 0.99, or if any specific carbon deviates by more than 2 ppm, the system automatically flags a structural anomaly. This usually indicates that the molecule has adopted an unexpected conformer (e.g., the amide bond rotating out of plane), prompting a re-evaluation of the synthesis or purification pipeline .

References

  • NIST Mass Spectrometry Data Center. "Vibrational and Electronic Energy Levels - NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. Available at:[Link]

  • IUPAC. "Chemical Shift." Compendium of Chemical Terminology (the 'Gold Book'). Available at:[Link]

  • Gaussian, Inc. "Gaussian 16 Capabilities: NMR Shielding Tensors and Magnetic Properties." Gaussian. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2332, Benzamide." PubChem Database. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-amino-4-chloro-N-phenylBenzamide in the lab

Application Note: Chemoselective Synthesis of 2-Amino-4-chloro-N-phenylbenzamide via CDI-Mediated Amide Coupling Introduction & Mechanistic Rationale The synthesis of anthranilamides (2-aminobenzamides) is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 2-Amino-4-chloro-N-phenylbenzamide via CDI-Mediated Amide Coupling

Introduction & Mechanistic Rationale

The synthesis of anthranilamides (2-aminobenzamides) is a cornerstone workflow in the development of pharmaceuticals, particularly in the design of anti-inflammatory agents and kinase inhibitors[1]. The target compound, 2-amino-4-chloro-N-phenylbenzamide, presents a specific synthetic challenge: the starting material, 2-amino-4-chlorobenzoic acid (CAS 89-77-0), possesses an unprotected, nucleophilic ortho-amino group.

Conventional carboxylic acid activation using thionyl chloride (SOCl₂) or oxalyl chloride is generally contraindicated for unprotected anthranilic acids, as it frequently leads to uncontrolled self-polymerization or the formation of undesired benzoxazinone side products[2]. To circumvent this, two primary chemoselective routes are utilized in modern organic synthesis: the formation of an isatoic anhydride intermediate[3], or direct coupling using 1,1'-Carbonyldiimidazole (CDI)[3].

Reaction Pathway & Experimental Workflow

The reaction proceeds via the initial activation of 2-amino-4-chlorobenzoic acid by CDI to form a reactive acyl imidazole intermediate. Because the ortho-amino group is a poor nucleophile due to conjugation with the electron-withdrawing aromatic ring (further deactivated by the para-chloro substituent), self-condensation is kinetically disfavored. The subsequent addition of aniline, followed by mild thermal activation, drives the intermolecular nucleophilic acyl substitution to yield the target benzamide.

G SM 2-Amino-4-chlorobenzoic acid (Nucleophile: -NH2 deactivated) CDI CDI Activation (CO2 ↑ + Imidazole) SM->CDI Anhydrous THF 20°C, 1 h Int Acyl Imidazole Intermediate CDI->Int Aniline Aniline Addition (Intermolecular Attack) Int->Aniline Aniline (1.2 eq) 60°C, 12 h Prod 2-Amino-4-chloro- N-phenylbenzamide Aniline->Prod - Imidazole

Fig 1: Chemoselective CDI-mediated synthesis workflow for 2-amino-4-chloro-N-phenylbenzamide.

Quantitative Reagent Data

To ensure a self-validating and reproducible system, precise stoichiometry and anhydrous conditions are critical. Moisture will prematurely hydrolyze the acyl imidazole intermediate back to the starting carboxylic acid.

Reagent / SolventRoleMW ( g/mol )EquivalentsMass / VolumeMoles
2-Amino-4-chlorobenzoic acid Starting Material171.581.001.71 g10.0 mmol
1,1'-Carbonyldiimidazole (CDI) Coupling Agent162.151.201.95 g12.0 mmol
Aniline Amine Nucleophile93.131.201.12 g (1.09 mL)12.0 mmol
Tetrahydrofuran (THF) Solvent72.11-25.0 mL-
Ethyl Acetate (EtOAc) Extraction Solvent88.11-3 x 20 mL-

Step-by-Step Experimental Protocol

Phase 1: Carboxylic Acid Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Dissolution: Add 2-amino-4-chlorobenzoic acid (1.71 g, 10.0 mmol) to the flask, followed by 25.0 mL of anhydrous THF. Stir at room temperature (20 °C) until a clear or slightly turbid solution is achieved.

  • Activation: Add CDI (1.95 g, 12.0 mmol) portion-wise over 5 minutes.

    • Causality & Validation: You must observe immediate effervescence (CO₂ gas evolution). This is your primary visual validation that the activation is occurring. If no gas evolves, the CDI has likely degraded via atmospheric moisture, and the reaction will fail.

  • Intermediate Maturation: Stir the mixture at room temperature for 1 hour to ensure complete conversion to the acyl imidazole intermediate.

Phase 2: Amide Coupling
  • Nucleophile Addition: Using a dry syringe, add aniline (1.09 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Thermal Shift: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

    • Causality Insight: While highly nucleophilic aliphatic amines can couple with acyl imidazoles at room temperature, the delocalization of the nitrogen lone pair into the benzene ring of aniline significantly reduces its nucleophilicity[3]. Heating to 60 °C provides the necessary activation energy to drive the coupling to completion.

  • Monitoring: Stir at 60 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product spot will typically run higher (higher Rf) than the highly polar carboxylic acid starting material.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction to room temperature and quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers.

  • Chemoselective Washing:

    • Wash the combined organic layers with 1M HCl (15 mL). Causality Insight: This step is critical. It protonates and removes unreacted aniline and imidazole byproducts into the aqueous layer. However, the concentration must not exceed 1M, otherwise, you risk protonating the weakly basic ortho-amino group of your product, pulling it into the aqueous waste.

    • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid.

    • Wash with brine (20 mL) to pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol/water or purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure 2-amino-4-chloro-N-phenylbenzamide.

Analytical Validation (System Self-Validation)

To confirm the structural integrity of the synthesized protocol, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid -OH proton (~13 ppm). Confirm the presence of a sharp singlet for the newly formed amide -NH (~10.2 ppm) and a broad singlet integrating to 2H for the ortho-NH₂ group (~6.5 ppm). The presence of the intact -NH₂ group validates that self-polymerization did not occur.

  • LC-MS: ESI+ should show an[M+H]⁺ peak at m/z 247.0 (and 249.0, exhibiting the characteristic 3:1 isotopic ratio indicative of a single chlorine atom).

References

  • Synthesis of 2-Amino-N′-aroyl(het)
  • 2-Amino-4-chlorobenzoic acid - Product Information and Applications Source: Chem-Impex URL
  • A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-amino-4-chloro-N-phenylbenzamide Stock Solutions in DMSO

Executive Summary The preparation of reliable, highly pure stock solutions is a critical foundational step in drug discovery and biological screening. 2-amino-4-chloro-N-phenylbenzamide (MW: 246.69 g/mol ) is a halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of reliable, highly pure stock solutions is a critical foundational step in drug discovery and biological screening. 2-amino-4-chloro-N-phenylbenzamide (MW: 246.69 g/mol ) is a halogenated, aromatic benzamide derivative. Due to its high lipophilicity and the presence of a reactive primary aromatic amine, improper solubilization can lead to rapid degradation, precipitation, or assay artifacts. This protocol provides a self-validating, step-by-step methodology for formulating this compound in Dimethyl sulfoxide (DMSO), ensuring maximal stability and reproducibility for downstream in vitro and in vivo applications.

Physicochemical Profiling & Mechanistic Causality

Before initiating solubilization, it is essential to understand the molecular properties that dictate the choice of solvent and handling conditions.

  • Solvent Selection (Why DMSO?): The N-phenylbenzamide core confers significant hydrophobicity, making the compound practically insoluble in aqueous buffers. Anhydrous DMSO acts as a universal hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonding between the 2-amino group and the amide carbonyl of adjacent molecules, facilitating rapid dissolution .

  • Oxidation Risks: The primary aromatic amine (2-amino group) is highly susceptible to oxidation, potentially forming nitroso compounds or azo dimers. This necessitates the use of inert gas (Argon) blanketing during storage.

  • Photodegradation: Halogenated aromatics (the 4-chloro substitution) can undergo photodehalogenation when exposed to intense UV/visible light. Amber vials are mandatory.

  • Hydrolysis: The central amide bond is generally stable but can hydrolyze in the presence of trace water and pH extremes. Utilizing strictly anhydrous DMSO (<0.1% water) prevents this degradation pathway .

Causality Risk Degradation Risks Oxidation Oxidation of 2-Amino Group Risk->Oxidation Hydrolysis Hydrolysis of Benzamide Bond Risk->Hydrolysis Precipitation Freeze-Thaw Precipitation Risk->Precipitation Mit1 Argon Purging & Amber Vials Oxidation->Mit1 Prevents Mit2 Anhydrous DMSO (<0.1% Water) Hydrolysis->Mit2 Prevents Mit3 Single-Use Aliquots (No Re-freezing) Precipitation->Mit3 Prevents

Mechanistic causality between degradation risks and protocol mitigation strategies.

Quantitative Data & Reconstitution Tables

To ensure precision, avoid serial dilutions from highly concentrated stocks if possible, as this introduces compounding volumetric errors. Use the tables below to determine the exact mass required for your target concentration.

Table 1: Physicochemical Parameters
PropertyValueExperimental Implication
Molecular Formula C₁₃H₁₁ClN₂ON/A
Molecular Weight 246.69 g/mol Basis for all molarity calculations.
Estimated LogP ~3.5 - 4.0High lipophilicity; requires >99.9% organic solvent.
H-Bond Donors 2 (-NH₂, -NH-)Strong crystal lattice; may require sonication to break.
Table 2: Reconstitution Matrix (Per 1.0 mL of DMSO)
Target ConcentrationMass Required (mg)Recommended Downstream Application
1 mM 0.247 mgHigh-potency biochemical/enzymatic assays
10 mM 2.467 mgStandard cell-based assays (allows 1:1000 dilution)
50 mM 12.335 mgHigh-throughput screening (HTS) library storage

Critical Note: For masses under 1.0 mg, the margin of error on standard analytical balances increases significantly. It is recommended to prepare a 10 mM or 50 mM stock and aliquot accordingly.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Each step includes a specific environmental control to ensure the integrity of the 2-amino-4-chloro-N-phenylbenzamide stock.

Materials Required
  • 2-amino-4-chloro-N-phenylbenzamide (Dry powder, >98% purity)

  • Anhydrous DMSO (Cell-culture grade, >99.9% purity, sterile-filtered)

  • Analytical balance (0.01 mg readability) with anti-static ionizer

  • Amber glass vials (borosilicate, 2 mL capacity) with PTFE-lined caps

  • Argon or Nitrogen gas (high purity)

  • Ultrasonic water bath

Workflow Start Dry Compound Equilibration Weigh Weighing (Static-Free Balance) Start->Weigh Solvent Add Anhydrous DMSO (Cell-Culture Grade) Weigh->Solvent Dissolve Vortex & Sonicate (Max 37°C) Solvent->Dissolve QC Quality Control (Visual & LC-MS) Dissolve->QC Aliquots Aliquoting (Amber Vials, Argon) QC->Aliquots Store Storage (-20°C or -80°C) Aliquots->Store

Workflow for the preparation and storage of compound DMSO stock solutions.

Step 1: Temperature Equilibration
  • Remove the dry powder of 2-amino-4-chloro-N-phenylbenzamide from cold storage (-20°C).

  • Causality Check: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will later trigger amide hydrolysis and compound precipitation in DMSO.

Step 2: Weighing
  • Engage the anti-static ionizer on the analytical balance. Lipophilic powders often carry static charges, causing them to repel from spatulas and skew weight readings.

  • Weigh the precise amount required (e.g., 2.47 mg for a 10 mM / 1 mL stock) directly into an amber borosilicate glass vial.

Step 3: Solubilization
  • Pipette exactly 1.0 mL of room-temperature, anhydrous DMSO into the vial.

  • Cap tightly and vortex for 30–60 seconds.

  • Causality Check: If the solution remains cloudy, place the vial in an ultrasonic water bath for 5 minutes. Do not exceed 37°C. Excessive heat can accelerate the oxidation of the 2-amino group and degrade the molecule.

Step 4: Aliquoting and Inert Gas Blanketing
  • Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in smaller amber vials or specialized compound storage tubes.

  • Causality Check: Gently blow a stream of Argon gas over the top of the open vial for 3–5 seconds before immediately capping. Argon is heavier than air and displaces oxygen, effectively halting oxidative degradation of the primary amine during long-term storage.

Step 5: Storage
  • Store all aliquots at -20°C or -80°C in a desiccated container.

  • Never subject the compound to freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients, leading to irreversible crystallization (crashing out) of the compound.

Quality Control & Downstream Application

To ensure the trustworthiness of your biological data, the stock solution must be validated before use.

  • Visual Inspection: Before utilizing a thawed aliquot, hold it against a light source. The solution must be completely clear. Any micro-crystals indicate precipitation. If precipitation is observed, discard the aliquot.

  • LC-MS Verification: For critical in vivo studies, dilute a 1 µL sample of the stock into 999 µL of Acetonitrile and run via LC-MS to confirm that the mass [M+H]+ matches ~247.7 m/z and that no oxidation peaks (+16 Da) are present.

  • Assay Dilution Limits: When diluting the DMSO stock into aqueous cell culture media, the final DMSO concentration must not exceed 0.1% to 0.5% (v/v) . Higher concentrations of DMSO induce cellular toxicity and alter membrane permeability, confounding assay results . Always add the DMSO stock dropwise to the rapidly stirring aqueous buffer to prevent localized precipitation.

References

  • Assay Guidance Manual: Compound Management for High Throughput Screening National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • PubChem Compound Summary for CID 73821, Dimethyl sulfoxide National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents U.S. Food and Drug Administration (FDA) URL:[Link]

Method

Advanced Applications of 2-Amino-4-chloro-N-phenylbenzamide in Targeted Drug Discovery: Epigenetic Modulation and Lead Optimization

As drug discovery pivots away from broad-spectrum inhibitors toward highly selective, target-specific interventions, the 2-aminobenzamide (anthranilamide) scaffold has emerged as a privileged pharmacophore[1]. While hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots away from broad-spectrum inhibitors toward highly selective, target-specific interventions, the 2-aminobenzamide (anthranilamide) scaffold has emerged as a privileged pharmacophore[1]. While hydroxamic acids (e.g., Vorinostat) act as potent but non-selective pan-histone deacetylase (HDAC) inhibitors with known mutagenic liabilities, 2-aminobenzamides offer a refined alternative[2].

Specifically, 2-amino-4-chloro-N-phenylbenzamide represents a highly optimized, low-molecular-weight building block. This application note details the mechanistic rationale, structural-activity relationship (SAR), and validated laboratory protocols for utilizing this specific scaffold in the development of Class I-selective HDAC inhibitors and epigenetic modulators.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand how to deploy 2-amino-4-chloro-N-phenylbenzamide in a screening library, one must dissect its structural causality:

  • The 2-Amino Group (Zinc-Binding Group - ZBG): Unlike the bidentate chelation of hydroxamic acids, the 2-aminobenzamide moiety coordinates with the catalytic zinc ion ( Zn2+ ) at the base of the HDAC active site via a slower, tighter-binding mechanism[2]. This interaction is highly specific to Class I HDACs (HDAC1, 2, and 3) due to the unique "foot pocket" present in these isoforms[3].

  • The 4-Chloro Substitution: Halogenation at the para position relative to the amide carbonyl is a deliberate design choice. The chlorine atom increases the lipophilicity (LogP) of the molecule and precisely occupies a hydrophobic sub-pocket within the HDAC3 active site. This steric fit often drives a 10- to 15-fold selectivity for HDAC3 over HDAC1/2[4].

  • The N-Phenyl Ring (Surface Recognition): The N-phenyl amide acts as a simplified capping group. It interacts with the hydrophobic rim of the HDAC enzyme channel. Because it is a simple phenyl ring rather than a complex heterocycle, it serves as an ideal "hit" scaffold that leaves ample room for medicinal chemists to append solubilizing groups or targeting ligands[2].

MoA Drug 2-Amino-4-chloro- N-phenylbenzamide HDAC Class I HDACs (HDAC1, 2, 3) Drug->HDAC Chelates Zinc in Active Site Chromatin Chromatin Relaxation (Histone Acetylation) HDAC->Chromatin Prevents Deacetylation Gene Gene Transcription (e.g., p21, HBG1/2) Chromatin->Gene Promotes Access Outcome Cell Cycle Arrest / HbF Induction Gene->Outcome

Caption: Epigenetic mechanism of action for 2-aminobenzamide derivatives in targeted cellular therapy.

In Vitro Profiling: Class I HDAC Selectivity Assay

To validate the efficacy of 2-amino-4-chloro-N-phenylbenzamide derivatives, researchers must employ a self-validating, robust biochemical assay. The following protocol utilizes a fluorogenic substrate to measure HDAC inhibition.

Experimental Causality & Assay Design

This assay uses Boc-Lys(Ac)-AMC as a substrate. The causality of the two-step reaction is critical: HDAC removes the acetyl group from the lysine, but this alone does not produce fluorescence. A secondary developer enzyme (Trypsin) is required to cleave the AMC fluorophore from the deacetylated lysine. To ensure the assay is self-validating, Trichostatin A (TSA) is added to the developer solution. TSA instantly halts all HDAC activity during the development phase, ensuring that the fluorescence measured is a true snapshot of HDAC activity at the exact moment the reaction was stopped.

Step-by-Step Protocol

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA. (Note: BSA is mandatory to prevent the hydrophobic 4-chloro-N-phenylbenzamide from adhering to the polystyrene microplate walls).

  • Enzymes: Recombinant human HDAC1, HDAC2, HDAC3/NCOR2 complex, and HDAC8.

  • Substrate: 50 µM Boc-Lys(Ac)-AMC in DMSO.

  • Developer Solution: 2 mg/mL Trypsin, 2 µM TSA in Assay Buffer.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-amino-4-chloro-N-phenylbenzamide in 100% DMSO. Transfer 1 µL of each dilution to a black 384-well microplate.

  • Enzyme Addition: Add 24 µL of the diluted HDAC enzyme (e.g., 2 nM final concentration) in Assay Buffer to the wells. Incubate at room temperature for 30 minutes. Rationale: 2-aminobenzamides are slow-binding inhibitors; pre-incubation is required to achieve equilibrium.

  • Reaction Initiation: Add 25 µL of the Boc-Lys(Ac)-AMC substrate (final concentration 25 µM). Incubate at 37°C for 60 minutes.

  • Reaction Termination & Development: Add 50 µL of the Developer Solution. The TSA will immediately quench the HDAC enzyme, while the trypsin cleaves the deacetylated substrate. Incubate at room temperature for 20 minutes.

  • Detection: Read the microplate on a fluorescence reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate IC50​ using a 4-parameter logistic regression.

Representative Quantitative Data

The table below summarizes the expected selectivity profile of the 2-amino-4-chloro-N-phenylbenzamide scaffold compared to clinical benchmarks. Notice the distinct lack of activity against Class II/IV (represented by HDAC8), validating its safety profile against off-target epigenetic effects[2].

Compound / ScaffoldHDAC1 IC50​ (nM)HDAC2 IC50​ (nM)HDAC3 IC50​ (nM)HDAC8 IC50​ (nM)Class Selectivity
2-Amino-4-chloro-N-phenylbenzamide 145 ± 12180 ± 1595 ± 8> 10,000Class I (HDAC3 Pref)
Entinostat (MS-275) 210 ± 20250 ± 22310 ± 25> 10,000Class I (HDAC1 Pref)
Vorinostat (SAHA) 15 ± 218 ± 320 ± 255 ± 5Pan-HDAC

Cellular Applications: Hit-to-Lead Optimization

Once the biochemical potency of the scaffold is established, it is deployed in cellular models. Recent breakthroughs have demonstrated that 2-aminobenzamide derivatives are highly effective in reversing gene silencing in rare diseases like Friedreich's Ataxia[3] and potently inducing Fetal Hemoglobin (HbF) for the treatment of Sickle Cell Disease[5].

Workflow for Cellular Validation

Workflow A Scaffold Selection (4-Chloroanthranilamide) B Linker Optimization (N-Phenyl Modifications) A->B C In Vitro Screening (Fluorometric Assay) B->C D Cellular Validation (HUDEP-2 Cells) C->D E Lead Compound (HbF Induction) D->E

Caption: Hit-to-lead optimization workflow for 2-amino-4-chloro-N-phenylbenzamide derivatives.

Protocol: Fetal Hemoglobin (HbF) Induction in HUDEP-2 Cells

This protocol validates the translation of HDAC1/2 inhibition into a therapeutic phenotype.

  • Cell Culture: Culture HUDEP-2 (Human Umbilical Cord Blood-Derived Erythroid Progenitor) cells in StemSpan SFEM medium supplemented with 50 ng/mL SCF, 3 IU/mL EPO, and 1 µM Dexamethasone.

  • Compound Treatment: Seed cells at 1×105 cells/mL. Treat with the optimized 2-amino-4-chloro-N-phenylbenzamide derivative at 0.5 µM, 1.0 µM, and 2.0 µM. Use Hydroxyurea (100 µM) as a clinical positive control[5].

  • Incubation: Incubate for 72 to 96 hours. Causality: Epigenetic remodeling requires multiple cell division cycles to manifest changes in protein expression; shorter incubations will yield false negatives.

  • Flow Cytometry (FACS): Fix and permeabilize cells. Stain with an FITC-conjugated anti-HbF antibody. Quantify the percentage of F-cells (HbF-positive cells) relative to the DMSO control.

  • Validation: A successful lead derived from this scaffold should achieve a >5 -fold increase in HbF-positive cells with minimal cytotoxicity (cell viability >85% ).

Conclusion

The 2-amino-4-chloro-N-phenylbenzamide molecule is far more than a simple chemical intermediate; it is a highly tunable, privileged scaffold for epigenetic drug discovery. By leveraging the slow-binding kinetics of the 2-aminobenzamide ZBG and the hydrophobic targeting of the 4-chloro substitution, researchers can engineer highly selective Class I HDAC inhibitors. Adhering to the rigorous, self-validating biochemical and cellular protocols outlined above ensures that hit compounds translate reliably into viable therapeutic leads.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: ProQuest URL:[Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin Source: Blood / American Society of Hematology (ASH) Publications URL:[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]

Sources

Application

2-amino-4-chloro-N-phenylBenzamide formulation techniques for cell culture assays

Application Note: Advanced Formulation and Delivery Strategies for 2-Amino-4-chloro-N-phenylbenzamide in Cell-Based Assays Deconstructing the Hydrophobic Barrier in Benzamide Formulations The transition of a synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation and Delivery Strategies for 2-Amino-4-chloro-N-phenylbenzamide in Cell-Based Assays

Deconstructing the Hydrophobic Barrier in Benzamide Formulations

The transition of a synthesized small molecule from biochemical characterization to in vitro cell culture assays is frequently derailed by poor aqueous solubility. 2-amino-4-chloro-N-phenylbenzamide (CAS: 20887-04-1) represents a classic formulation challenge. As a highly crystalline, hydrophobic halogenated benzamide, it is prone to rapid micro-precipitation when transitioned from organic stock solutions into aqueous biological media. This application note details the physicochemical causality behind these formulation barriers and provides validated, step-by-step protocols to ensure accurate, reproducible cellular dosing.

Physicochemical Causality: The "Planar Trap"

To successfully formulate 2-amino-4-chloro-N-phenylbenzamide, one must first understand why it resists aqueous solvation. The molecule's architecture creates a "planar trap" driven by three distinct physicochemical forces:

  • Intramolecular Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor to the adjacent amide carbonyl oxygen. This interaction locks the benzamide core into a rigid, planar conformation.

  • Enhanced π−π Stacking: The enforced planarity allows adjacent molecules to stack tightly in the solid state, drastically increasing the crystal lattice energy.

  • Halogen-Induced Lipophilicity: The chlorine atom at the 4-position significantly increases the molecule's overall LogP, driving it further away from the ideal solubility parameters outlined in Lipinski’s Rule of 5[1].

The Mechanics of Assay Failure (Solvent Shift): Standard biological assay protocols typically involve dissolving the compound in 100% DMSO to create a 10 mM master stock, followed by direct bolus addition into the cell culture medium. However, when 2-amino-4-chloro-N-phenylbenzamide is introduced to an aqueous environment, the DMSO solvent rapidly diffuses into the bulk water—a phenomenon known as "solvent shift." The compound is left behind in a state of extreme local supersaturation. Lacking the kinetic time to solvate, thermodynamic forces drive immediate nucleation and micro-precipitation[2].

This precipitation is often invisible to the naked eye but drastically reduces the bioavailable concentration of the drug, leading to false negatives, artificially inflated IC 50​ values, and variable structure-activity relationship (SAR) data[2]. Furthermore, in serum-free conditions where stabilizing proteins like bovine serum albumin (BSA) are absent, the risk of complete compound "crash out" is nearly guaranteed[3].

Quantitative Impact of Formulation on Assay Metrics

The choice of formulation directly dictates the integrity of the resulting assay data. The table below summarizes the quantitative impact of various formulation vehicles on the kinetic solubility and apparent potency of 2-amino-4-chloro-N-phenylbenzamide.

Formulation Vehicle / StrategyMax Kinetic Solubility ( μ M)Apparent IC 50​ ShiftVehicle Cytotoxicity RiskRecommended Assay Environment
1% DMSO (Direct Bolus) < 5 μ M> 10-fold loss (Artifact)LowNot Recommended
0.5% DMSO + 0.5% Tween-80 ~ 50 μ MBaseline (Accurate)ModerateSerum-Supplemented (e.g., 10% FBS)
10% HP- β -CD (w/v) > 200 μ MBaseline (Accurate)LowSerum-Free / Primary Cell Assays

Validated Protocols for Solubilization

As a self-validating system, every formulation must be empirically verified before being applied to living cells. The following protocols utilize kinetic trapping and thermodynamic shielding to bypass the compound's high lattice energy.

Protocol A: Kinetic Trapping via Co-Solvent Dilution (For Serum-Supplemented Assays)

Causality: Adding media to a concentrated DMSO stock causes immediate localized solvent depletion. Reversing the order of addition and utilizing a surfactant (Tween-80) lowers the interfacial tension, kinetically trapping the compound in a metastable state long enough for the assay duration.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve 2-amino-4-chloro-N-phenylbenzamide powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Intermediate Co-Solvent Stock: Dilute the 10 mM stock 1:10 into a solution of 10% Tween-80 in DMSO (yielding a 1 mM compound stock in 90% DMSO / 10% Tween-80).

  • Dropwise Media Spiking: Place the target volume of pre-warmed (37°C) cell culture medium (containing 10% FBS) on a magnetic stirrer at 300 RPM.

  • Infinite Dilution Addition: Using a precision micropipette, add the intermediate stock dropwise into the center of the vortexing media to reach the final desired concentration (e.g., 10 μ M). Never add the media to the compound.

  • Self-Validation Step: Transfer 1 mL of the final dosed media to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (at the compound's λmax​ ) to confirm that 100% of the compound remains in solution compared to an un-centrifuged blank.

Protocol B: Thermodynamic Shielding via HP- β -CD (For Serum-Free Assays)

Causality: Serum-free media lacks albumin to act as a hydrophobic carrier[3]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic inner cavity that encapsulates the planar benzamide core, thermodynamically shielding it from the aqueous environment while remaining highly water-soluble itself.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in sterile PBS or serum-free basal media. Filter sterilize through a 0.22 μ m PES membrane.

  • Complexation: Add the 10 mM DMSO compound stock dropwise into the 10% HP- β -CD solution while vortexing continuously. Ensure the final DMSO concentration does not exceed 0.5%.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the solution. The absence of large aggregates (>100 nm) confirms successful encapsulation and the absence of micro-precipitation.

Formulation Decision Matrix

BenzamideFormulation A 2-amino-4-chloro- N-phenylbenzamide B Master Stock (10 mM in 100% DMSO) A->B Dissolution C Assay Environment? B->C Dilution Step H Micro-Precipitation (False Negatives) B->H Direct Bolus Addition D Serum-Supplemented (e.g., 10% FBS) C->D Has Proteins E Serum-Free Media (High Nucleation Risk) C->E No Proteins F Kinetic Trapping (Dropwise + Tween-80) D->F Co-solvent added G HP-β-CD Encapsulation (Thermodynamic Shielding) E->G Complexation I Stable Bioavailable Solution F->I G->I H->I Rescue (Sonication)

Workflow for formulating crystalline benzamides to prevent in vitro micro-precipitation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]

  • Papaneophytou, C., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-4-chloro-N-phenylbenzamide Synthesis

Welcome to the Process Chemistry Troubleshooting Center. Synthesizing 2-amino-4-chloro-N-phenylbenzamide presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Center. Synthesizing 2-amino-4-chloro-N-phenylbenzamide presents unique chemoselectivity challenges. The bifunctional nature of 4-chloroanthranilic acid (containing both a nucleophilic amine and an electrophilic carboxylate upon activation) combined with the poor nucleophilicity of aniline often leads to frustratingly low yields, oligomerization, and complex purification profiles .

This guide provides field-proven, mechanistic solutions to bypass these bottlenecks, ensuring high-yield, scalable outcomes.

Part 1: Diagnostic FAQs

Q1: I attempted a direct coupling using EDC/HOBt and aniline, but my LC-MS shows a massive peak for a high-molecular-weight byproduct and very little target mass. What happened? A: You are observing self-condensation (oligomerization). When you activate the carboxylic acid of 2-amino-4-chlorobenzoic acid with EDC, a highly reactive O-acylisourea intermediate is formed. Because aniline is a sterically hindered, weak nucleophile (due to the delocalization of its lone pair into the aromatic ring), the unprotected ortho-amino group of another 4-chloroanthranilic acid molecule outcompetes aniline for the electrophilic center. Actionable Fix: Abandon direct coupling with standard peptide reagents for this specific substrate. You must either temporarily mask the amine (Nitro-Reduction route) or utilize an intramolecular trap (Isatoic Anhydride route).

Q2: I switched to using 2-nitro-4-chlorobenzoyl chloride with aniline. The coupling worked, but my iron-based reduction to the final amine is stalling and yielding a messy baseline on TLC. How can I fix this? A: Iron/HCl reductions (Béchamp reduction) can be harsh and often lead to partial dechlorination of the aromatic ring or the formation of insoluble iron-chelated complexes with the newly formed ortho-amino amide. Actionable Fix: Switch to a dissolving metal reduction using Tin(II) chloride (SnCl2·2H2O) in ethanol . SnCl2 provides a homogeneous reaction mixture where the disappearance of the yellow nitro compound serves as a built-in visual indicator of reaction progress, and it preserves the aryl chloride bond.

Q3: Can I use T3P® (Propylphosphonic anhydride) for a direct coupling to avoid protecting groups entirely? A: Yes, but with caveats. T3P is exceptionally mild and can suppress self-condensation compared to uronium (HATU) or carbodiimide (EDC) reagents . However, the yield rarely exceeds 50-60% because aniline's weak nucleophilicity still necessitates long reaction times at elevated temperatures (typically >80°C in EtOAc or DMF), leading to thermal degradation. It is viable only if you require a one-step synthesis and are willing to sacrifice yield for step-economy.

Part 2: Optimized Experimental Workflows

Protocol A: The Isatoic Anhydride Route (Recommended for Scalability & Yield)

Mechanistic Causality: Converting the starting material to 4-chloroisatoic anhydride simultaneously activates the carboxyl group and protects the amine within a cyclic carbamate. Aniline attacks the highly electrophilic anhydride carbonyl, triggering ring-opening and subsequent decarboxylation (CO2 evolution) to irreversibly yield the target amide .

Step-by-Step Methodology:

  • Anhydride Formation: Suspend 2-amino-4-chlorobenzoic acid (1.0 eq, 10 mmol) in 30 mL anhydrous THF. Slowly add triphosgene (0.35 eq, 3.5 mmol) at 0°C under nitrogen.

  • Self-Validation Check 1: The suspension will clear as the reaction proceeds, followed by the precipitation of 4-chloroisatoic anhydride. Stir for 2 hours at room temperature.

  • Isolation: Filter the intermediate and wash with cold heptane (15 mL). Crucial: Do not use aqueous workup to prevent hydrolysis of the anhydride.

  • Amidation: Suspend the isolated 4-chloroisatoic anhydride in 20 mL anhydrous DMF. Add aniline (1.2 eq, 12 mmol) and heat to 80°C.

  • Self-Validation Check 2: Monitor gas evolution (CO2). The reaction is complete when bubbling ceases (typically 2-3 hours).

  • Workup: Crash out the product by adding the warm DMF solution dropwise to 100 mL of rapidly stirring ice water. Filter the resulting off-white precipitate, wash with water, and dry in vacuo.

Protocol B: The Nitro-Reduction Route (Recommended for Ultra-High Purity)

Mechanistic Causality: Starting from 2-nitro-4-chlorobenzoic acid eliminates any possibility of self-condensation. The strongly electron-withdrawing nitro group makes the corresponding acid chloride highly reactive toward the weakly nucleophilic aniline.

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux 2-nitro-4-chlorobenzoic acid (1.0 eq, 10 mmol) in neat thionyl chloride (SOCl2, 10 mL) with a catalytic drop of DMF for 2 hours.

  • Coupling: Concentrate in vacuo to remove excess SOCl2. Dissolve the crude acid chloride in 20 mL DCM. Add dropwise to a solution of aniline (1.1 eq, 11 mmol) and triethylamine (1.5 eq, 15 mmol) in 20 mL DCM at 0°C. Stir for 1 hour. Wash with 1N HCl, then brine, and concentrate to isolate 2-nitro-4-chloro-N-phenylbenzamide.

  • Reduction: Dissolve the intermediate in 40 mL EtOH. Add SnCl2·2H2O (5.0 eq, 50 mmol) and reflux for 4 hours.

  • Self-Validation Check: The solution will transition from bright yellow to colorless/pale yellow. TLC (Hexanes:EtOAc 7:3) will show a highly fluorescent blue spot under 254 nm UV (the target amine).

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3 (caution: foaming), filter through a pad of Celite to remove tin salts, and extract the filtrate with EtOAc.

Part 3: Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of the three primary synthetic strategies discussed.

Synthetic RouteActivated IntermediatePrimary ChallengeTypical YieldScalabilityPurity Profile
Direct (EDC/HOBt) O-AcylisoureaSevere self-condensation< 30%LowComplex mixture
Isatoic Anhydride 4-Chloroisatoic AnhydridePhosgene-derivative handling85 - 95%HighExcellent
Nitro-Reduction 2-Nitro-4-chlorobenzoyl ClTin waste / Neutralization70 - 80%MediumExcellent

Part 4: Synthetic Pathway Visualization

SynthesisRoutes Start 2-Amino-4-chlorobenzoic Acid (Bifunctional) Direct Direct Coupling (EDC/HOBt + Aniline) Start->Direct Poor Chemoselectivity Triphosgene Triphosgene (Amine Protection) Start->Triphosgene Route A Polymer Oligomerization Yield < 30% Direct->Polymer Isatoic 4-Chloroisatoic Anhydride (Activated Intermediate) Triphosgene->Isatoic Heat Aniline + Heat (Decarboxylation) Isatoic->Heat Target 2-Amino-4-chloro- N-phenylbenzamide Yield > 85% Heat->Target Clean Amidation

Synthetic workflows for 2-amino-4-chloro-N-phenylbenzamide comparing direct vs. isatoic routes.

Part 5: References

  • Amide Bond Formation and Peptide Coupling Organic Chemistry Portal URL:[Link]

  • Synthesis of Anthranilamides via Isatoic Anhydrides Organic Syntheses, Coll. Vol. 3, p.488 URL:[Link]

  • Reduction of Nitroarenes using Tin(II) Chloride Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: Troubleshooting 2-amino-4-chloro-N-phenylbenzamide Precipitation

Welcome to the Technical Support Center for assay development and formulation involving 2-amino-4-chloro-N-phenylbenzamide (2A4CNPB) . This compound—a halogenated anthranilamide derivative—is notoriously difficult to han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and formulation involving 2-amino-4-chloro-N-phenylbenzamide (2A4CNPB) . This compound—a halogenated anthranilamide derivative—is notoriously difficult to handle in aqueous media due to its "brick dust" and "grease" physicochemical properties.

This guide is designed for researchers and drug development professionals experiencing assay failure, erratic dose-response curves, or visible turbidity caused by the precipitation of 2A4CNPB in in vitro assays or formulation matrices.

Diagnostic Workflow: Identifying the Precipitation Mechanism

Before applying a fix, you must determine whether you are facing a kinetic solubility failure (solvent shock) or hitting the thermodynamic solubility limit of the compound[1].

TroubleshootingWorkflow Start Observe Precipitation (2A4CNPB in Assay) CheckTime When does it occur? Start->CheckTime Immediate Immediately upon DMSO spike (< 5 min) CheckTime->Immediate t < 5m Delayed Delayed / Incubation (> 30 min) CheckTime->Delayed t > 30m Kinetic Kinetic Solubility Failure (Solvent Shock) Immediate->Kinetic Thermo Thermodynamic Limit (Metastable Crash) Delayed->Thermo Sol1 Use Intermediate Dilution or Co-solvents Kinetic->Sol1 Sol2 Use Cyclodextrins or Lipid Formulations Thermo->Sol2

Diagnostic workflow for 2A4CNPB precipitation in aqueous media.

Quantitative Data: Physicochemical Profiling

Understanding the causality of 2A4CNPB's behavior requires analyzing its molecular structure. The combination of a highly lipophilic chloro-group and a neutral N-phenylbenzamide core drives its exclusion from water. While the 2-amino group (an aniline derivative) is a weak base, its pKa is lowered by the electron-withdrawing para-chloro group, rendering it unprotonated at physiological pH.

Table 1: Physicochemical Parameters & Assay Impact

ParameterEstimated Value / CharacteristicImpact on Aqueous Assays
LogP (Lipophilicity) > 3.5 (High)Drives hydrophobic exclusion, aggregation, and micelle partitioning.
pKa (2-amino group) ~2.0 - 3.0 (Weak Base)Unprotonated at pH 7.4; prevents charge-assisted solubilization.
BCS Classification Class II or IVDissolution/solubility is the absolute rate-limiting step in efficacy.
Thermodynamic Solubility < 10 µg/mL (Estimated)High risk of false negatives in high-throughput screening (HTS)[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2A4CNPB stock is 10 mM in DMSO. When I spike it directly into my pH 7.4 assay buffer to a final concentration of 100 µM, it immediately turns cloudy. Why?

Causality: You are experiencing Kinetic Solubility Failure driven by solvent shock[3]. When a concentrated DMSO solution is injected into an aqueous buffer, the DMSO diffuses into the water much faster than the highly lipophilic 2A4CNPB molecules can disperse. This leaves the drug stranded in a localized micro-environment with zero solvent, causing instantaneous nucleation and precipitation (the "brick dust" effect)[4]. Solution: Do not spike directly from 100% DMSO into 100% aqueous buffer. Utilize an intermediate dilution step . Dilute your 10 mM stock into a 50/50 DMSO/Buffer mixture or a co-solvent matrix (e.g., 10% PEG 400) before the final transfer to the assay plate.

Q2: The solution looks clear initially, but after 2 hours of incubation at 37°C, I see erratic data and micro-crystals under the microscope. What is happening?

Causality: You have temporarily exceeded the Thermodynamic Solubility Limit [1]. The initial clear solution was a metastable supersaturated state. Over time, thermodynamic forces drive the system toward equilibrium, causing the excess drug to crash out of solution. Because only the dissolved fraction of the drug can interact with your biological target, your effective concentration is dropping over time, leading to erratic assay readouts[5]. Solution: You must alter the thermodynamic equilibrium of the continuous phase. Introduce a solubilizing agent such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or utilize a lipid-based self-emulsifying drug delivery system (SEDDS)[6].

Q3: Can I just lower the pH of my buffer to dissolve it, since it has an amino group?

Causality: While 2-amino-4-chloro-N-phenylbenzamide has an amine, it is an aniline derivative heavily deactivated by the electron-withdrawing chloro group and the ortho-amide. Its pKa is likely between 2.0 and 3.0. Solution: To achieve 99% protonation (and thus aqueous solubility), you would need to drop the assay pH to ~1.0. This is incompatible with standard in vitro biological assays (typically pH 7.4). pH adjustment is not a viable troubleshooting strategy for this specific compound in biological media.

Mechanistic Pathway of Solubilization

To successfully formulate 2A4CNPB, you must intercept the nucleation pathway by providing a hydrophobic sink (micelles or cyclodextrin cavities) before crystal growth occurs.

Mechanism DMSO 2A4CNPB in DMSO (10 mM Stock) Super Supersaturated State DMSO->Super Dilution Aq Aqueous Buffer (pH 7.4) Aq->Super Mixing Nucleation Nucleation & Crystal Growth Super->Nucleation Unstable Micelle Micellar/CD Encapsulation Super->Micelle Add Surfactant/CD Precip Precipitation (Brick Dust) Nucleation->Precip Soluble Stable Aqueous Solution Micelle->Soluble Thermodynamic stability

Mechanistic pathways of 2A4CNPB supersaturation, precipitation, and solubilization.

Table 2: Excipient Matrix for 2A4CNPB Solubilization

StrategyRecommended AgentsTypical ConcentrationMechanism of Action
Co-solvents PEG 400, Propylene Glycol5% - 10% (v/v)Reduces the dielectric constant of the aqueous phase.
Complexation HP-β-Cyclodextrin10% - 20% (w/v)Hydrophobic cavity encapsulates the chlorophenyl ring.
Surfactants Tween 20, Kolliphor EL0.1% - 1.0% (v/v)Lowers surface tension; forms solubilizing micelles.
Lipid-based Miglyol 812 + CremophorVariableSpontaneous microemulsion formation in aqueous media[6].

Standardized Experimental Protocols

To ensure data integrity, implement these self-validating protocols to measure and overcome 2A4CNPB precipitation.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To determine the exact concentration at which 2A4CNPB precipitates upon DMSO spiking, preventing false negatives in HTS[4].

Validation System: Nephelometry measures forward-scattered light. A perfectly dissolved solution yields baseline counts; precipitation causes an exponential spike in light scattering.

  • Preparation: Prepare a 10 mM stock of 2A4CNPB in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the compound in DMSO (ranging from 10 mM down to 10 µM).

  • Buffer Dispensing: Dispense 190 µL of target aqueous buffer (e.g., PBS pH 7.4) into a 96-well clear-bottom microplate.

  • Spiking (The Critical Step): Rapidly inject 10 µL of each DMSO stock into the buffer (final DMSO concentration = 5%). Mix immediately via orbital shaking for 60 seconds.

  • Incubation & Reading: Incubate at room temperature for 75 minutes. Read the plate using a laser nephelometer.

  • Data Analysis: Plot compound concentration (x-axis) vs. scattered light counts (y-axis). Fit two linear lines to the baseline and the exponential growth phase. The intersection point is your exact kinetic solubility limit [4].

Protocol B: Thermodynamic Solubility Enhancement via HP-β-CD Complexation

Purpose: To formulate a stable, highly concentrated aqueous solution of 2A4CNPB for long-term assays or in vivo dosing.

Validation System: Shake-flask method followed by LC-MS/MS quantification ensures only thermodynamically stable, dissolved drug is measured[5].

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Solid Addition: Add excess solid 2A4CNPB powder (approx. 5 mg) to 1 mL of the HP-β-CD buffer in a glass vial. Do not use DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at 37°C for 72 hours. (72 hours is strictly required to ensure true thermodynamic equilibrium is reached)[5].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved "brick dust" 2A4CNPB.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify the dissolved 2A4CNPB concentration via LC-MS/MS against a standard curve prepared in DMSO[5].

References

  • Kinetic solubility: Experimental and machine-learning modeling perspectives National Institutes of Health (NIH) / PubMed[Link]

  • ADME Solubility Assay BioDuro-Sundia[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which American Pharmaceutical Review[Link]

  • Kinetic solubility automated screen (Nephelometry) BMG LABTECH[Link]

  • Lipid Based Self Emulsifying Formulations for Poorly Water Soluble Drugs ResearchGate[Link]

Sources

Troubleshooting

Preventing degradation of 2-amino-4-chloro-N-phenylBenzamide during long-term storage

Technical Support Center: Preventing Degradation of 2-Amino-4-chloro-N-phenylbenzamide During Long-Term Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 2-Amino-4-chloro-N-phenylbenzamide During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical vulnerabilities of 2-amino-4-chloro-N-phenylbenzamide . Successful long-term storage of this compound requires moving beyond generic "store at -20°C" advice. You must understand the thermodynamic and kinetic drivers of its degradation to implement self-validating, fail-safe storage protocols.

Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first analyze the molecule's structural liabilities. 2-amino-4-chloro-N-phenylbenzamide features three distinct reactive moieties, each with its own degradation pathway:

  • Amine Autoxidation (The 2-Amino Group): The primary aromatic amine (aniline derivative) is highly susceptible to autoxidation. The electron-donating nature of the amine makes the aromatic ring electron-rich, facilitating single-electron transfer to molecular oxygen. This forms reactive radical cations that dimerize into intensely colored azo, azoxy, or quinone imine compounds[1][2].

  • Amide Hydrolysis (The Benzamide Linkage): While amides are generally stabilized by resonance delocalization, the electron-withdrawing 4-chloro group and the N-phenyl ring polarize the carbonyl carbon, increasing its electrophilicity. Extremes in pH catalyze nucleophilic attack by water, leading to irreversible cleavage into 2-amino-4-chlorobenzoic acid and aniline[3][4].

  • Photolytic Cleavage (The 4-Chloro Group): The aryl chloride bond is susceptible to photolytic cleavage (dehalogenation) when exposed to UV light, generating aryl radicals that propagate further oxidative degradation.

DegradationMechanisms Compound 2-amino-4-chloro- N-phenylbenzamide Hydrolysis Amide Hydrolysis (Cleavage to Acid + Amine) Compound->Hydrolysis H2O, pH < 4 or pH > 8 Oxidation Amine Oxidation (Formation of Azo/Nitroso) Compound->Oxidation O2, Transition Metals Photolysis Photodegradation (Dehalogenation / Radicals) Compound->Photolysis UV/Vis Photons Prev_Hydro pH Control (5.5-6.5) Moisture Exclusion Hydrolysis->Prev_Hydro Mitigation Prev_Ox Inert Gas Purge (Ar/N2) Antioxidant Addition Oxidation->Prev_Ox Mitigation Prev_Photo Actinic/Amber Glass Dark Storage Photolysis->Prev_Photo Mitigation

Logical mapping of degradation pathways and corresponding preventive strategies.

Troubleshooting & FAQs (The "How-To")

Q1: My solid powder is turning yellow/brown over time, even when stored at 4°C. What is happening and how do I stop it? Cause: This color shift is the hallmark of oxidative degradation of the 2-amino group. When exposed to ambient oxygen and trace transition metals, the aniline moiety oxidizes into nitroso intermediates and eventually azoxybenzenes, which are highly chromophoric (yellow/brown)[1][2]. Solution: Temperature control alone does not stop autoxidation. You must remove the oxygen. Store the solid powder in tightly sealed amber vials backfilled with Argon or Nitrogen. For long-term storage, place these vials in a desiccator containing oxygen scavengers.

Q2: I am seeing secondary peaks in my HPLC chromatogram for my aqueous stock solutions after 1 week. Why? Cause: You are likely observing acid/base-catalyzed amide hydrolysis[3]. If your stock solution is unbuffered, dissolved CO2 can lower the pH, or trace alkalinity from glassware can raise it, triggering the cleavage of the benzamide bond[4]. Solution: Buffer your aqueous stock solutions to a strictly controlled pH of 5.5–6.5. Aliquot the solution into single-use vials and freeze them at -80°C. Avoid repeated freeze-thaw cycles, which concentrate solutes and locally alter pH.

Q3: What are the regulatory standards for validating the long-term shelf-life of this compound for drug development? Cause: To establish a formal re-test period or shelf-life, you must generate data that complies with global regulatory standards. Solution: Follow the ICH Q1A(R2) guidelines[5]. You must conduct Long-Term testing (typically 25°C/60% RH for a minimum of 12 months) and Accelerated testing (40°C/75% RH for 6 months) on at least three primary batches.

Quantitative Stability Parameters

To facilitate experimental planning, all critical degradation triggers and regulatory testing parameters are summarized below.

Table 1: Degradation Pathways and Preventive Strategies

Degradation PathwayReactive MoietyPrimary TriggersPreventive Strategy
Autoxidation 2-Amino groupO₂, Transition metals, HeatArgon headspace, EDTA (metal chelation), BHT
Hydrolysis Benzamide linkageExtremes of pH (<4 or >8), H₂OpH 5.5-6.5 buffer, Lyophilization, Desiccation
Photolysis 4-Chloro groupUV/Visible light photonsAmber glass vials, Foil wrapping, Dark storage

Table 2: ICH Q1A(R2) Stability Testing Matrix[5]

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, and 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, and 6 months

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure your storage conditions are genuinely protecting the compound.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Dissolved oxygen is the primary driver of amine autoxidation. Standard sonication or bubbling does not adequately remove O₂. A freeze-pump-thaw cycle is required to thoroughly degas the solvent[6].

  • Solvent Degassing: Place the chosen solvent (e.g., DMSO or pH 6.0 buffer) in a Schlenk flask. Freeze the solvent completely using liquid nitrogen. Apply high vacuum for 10 minutes, isolate the vacuum, and thaw in a warm water bath to release trapped gas bubbles. Repeat this cycle 3 times.

  • Inert Dissolution: Transfer the degassed solvent to a vial containing the 2-amino-4-chloro-N-phenylbenzamide powder under a continuous, positive stream of Argon.

  • Aliquoting: Dispense the solution into single-use, pre-purged amber glass vials.

  • Self-Validation Step: Prepare a Positive Control vial (inject 5 mL of pure O₂ into the headspace) and a Negative Control vial (pure Argon headspace). Analyze both via HPLC-UV at Day 0 and Day 7. A successful degassing protocol will yield >99% peak area retention in the negative control, while the positive control will exhibit distinct degradation peaks (e.g., azoxy dimers)[2][6].

ProtocolWorkflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Compound Dissolution (Inert Atmosphere) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Lyophilization or Freezing (-80°C) Step3->Step4 Step5 5. ICH Q1A(R2) Stability Monitoring Step4->Step5

Step-by-step workflow for the preparation and stability monitoring of analytical stock solutions.

Protocol B: Forced Degradation (Stress Testing) Assay

Causality: Before running a 12-month ICH stability study, you must prove that your HPLC method is "stability-indicating"—meaning it can successfully separate the intact API from all possible degradation products[5].

  • Acid/Base Stress: Expose 1 mg/mL solutions to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours to force amide hydrolysis[3].

  • Oxidative Stress: Expose a 1 mg/mL solution to 3% H₂O₂ at room temperature for 24 hours to force amine oxidation[2].

  • Photolytic Stress: Expose the solid powder to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Self-Validation Step (Mass Balance): Perform HPLC-MS analysis on all stressed samples. You must achieve Mass Balance: The sum of the remaining intact API peak area plus the peak areas of all generated degradants must equal ~100% of the initial Day 0 peak area. If mass balance is <90%, degradants are either not eluting, not absorbing at your chosen UV wavelength, or volatilizing.

References

  • Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL:[Link]

  • 21.7 Chemistry of Amides Source: OpenStax Organic Chemistry URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: Open Access Journals URL:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: ACS Omega URL:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: Pharmaceutical Development and Technology URL:[Link]

Sources

Optimization

Technical Support Center: 2-Amino-4-chloro-N-phenylbenzamide Crystallization &amp; Impurity Control

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, diagnostic workflows, and self-validating protocols for the purification of 2-amino-4-chloro-N-phenylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, diagnostic workflows, and self-validating protocols for the purification of 2-amino-4-chloro-N-phenylbenzamide .

As a critical intermediate in pharmaceutical and agrochemical synthesis, the purity of this benzamide derivative is paramount. Impurity rejection during crystallization is not merely about finding the right solvent; it requires precise thermodynamic and kinetic control to prevent liquid inclusions, solid solutions, and surface adsorption.

Diagnostic Workflow for Impurity Incorporation

Before adjusting your crystallization parameters, you must identify how the impurities are incorporating into your product. Impurities generally contaminate crystals via four primary mechanisms: surface deposition, agglomeration/inclusions, solid solutions, or co-crystallization 1.

Use the logical workflow below to diagnose your specific issue before moving to the experimental protocols.

ImpurityDiagnosis Start Impure 2-Amino-4-chloro- N-phenylbenzamide Reslurry Step 1: Reslurry & Wash in Cold Solvent Start->Reslurry Check1 Purity Improved? Reslurry->Check1 Surface Diagnosis: Surface Deposition or Adhering Mother Liquor Check1->Surface Yes Recryst Step 2: Slow Cooling Crystallization (Seeded) Check1->Recryst No Check2 Purity Improved? Recryst->Check2 Inclusions Diagnosis: Liquid Inclusions or Agglomeration Check2->Inclusions Yes SolidSol Diagnosis: Solid Solution (Requires Solvent/Process Change) Check2->SolidSol No

Workflow for diagnosing impurity incorporation mechanisms in crystallization.

Quantitative Impurity Profiling

Understanding the chemical nature of your feed is critical. Table 1 summarizes the standard impurity profile for 2-amino-4-chloro-N-phenylbenzamide synthesis (typically via the amidation of 4-chloroanthranilic acid derivatives with aniline) and the targeted rejection strategies.

Table 1: Typical Impurity Profile and Rejection Strategies

Impurity TypeChemical SpeciesTypical Feed Conc.Target Final Conc.Primary Rejection Strategy
Starting Material Aniline2.0 - 5.0 mol%< 0.1 mol%Reslurry / Displacement Wash
Starting Material 4-Chloroanthranilic Acid1.0 - 3.0 mol%< 0.1 mol%pH Adjustment / Solvent Polarity
Byproduct Regioisomers (e.g., 5-chloro)0.5 - 2.0 mol%< 0.15 mol%Solvent Screening (Disrupt Solid Solution)
Byproduct Bis-amides / Oligomers0.5 - 1.5 mol%< 0.1 mol%Seeded Slow Cooling (Prevent Inclusions)

Self-Validating Protocol: Seeded Cooling Crystallization

To prevent liquid inclusions and agglomeration, spontaneous primary nucleation must be avoided. The following protocol utilizes a seeded cooling strategy to maintain the system within the metastable zone width (MSZW). This ensures controlled solute deposition onto existing crystal faces rather than the chaotic, rapid formation of new nuclei 2.

CrystallizationWorkflow Dissolution 1. Complete Dissolution (T_max) Cooling1 2. Cool to Metastable Zone Dissolution->Cooling1 Seeding 3. Add Seed Crystals (1-3 wt%) Cooling1->Seeding Aging 4. Isothermal Aging Seeding->Aging Cooling2 5. Controlled Cooling to T_final Aging->Cooling2 Filtration 6. Filtration & Displacement Wash Cooling2->Filtration

Self-validating seeded cooling crystallization workflow for impurity rejection.

Step-by-Step Methodology

Step 1: Complete Dissolution

  • Action: Suspend crude 2-amino-4-chloro-N-phenylbenzamide in the selected solvent system (e.g., Toluene/Ethanol 80:20 v/v) at a concentration of 100 mg/mL. Heat to 75°C under moderate agitation (250 RPM).

  • Causality: Ensures all solute and solid-state impurities are fully dissolved, erasing the thermal history of the solid.

  • Validation Checkpoint: Visual confirmation of a completely clear solution. Hold isothermally for 15 minutes. If cloudy, filter hot to remove insoluble mechanical impurities.

Step 2: Cooling to the Seeding Temperature

  • Action: Cool the solution to 55°C at a rate of 0.5°C/min.

  • Causality: Brings the solution into the metastable zone where it is supersaturated but will not spontaneously nucleate.

Step 3: Seeding

  • Action: Add 2 wt% (relative to total solute) of highly pure, milled 2-amino-4-chloro-N-phenylbenzamide seed crystals.

  • Validation Checkpoint: Observe the seeds for 10 minutes. They must remain suspended and not dissolve. If they dissolve, the system is undersaturated; you must lower the temperature further before re-seeding.

Step 4: Isothermal Aging (Desupersaturation)

  • Action: Hold the suspension at 55°C for 2 hours.

  • Causality: Allows the initial supersaturation to be consumed by the seeds, building a robust crystal lattice free of defects where impurities could hide.

  • Validation Checkpoint: Pull a filtered aliquot of the mother liquor. Analyze via HPLC or ATR-FTIR. The solute concentration must show a distinct drop from the initial concentration, confirming growth on the seeds.

Step 5: Controlled Cooling

  • Action: Cool the suspension from 55°C to 5°C at a strict linear rate of 0.1°C/min.

  • Causality: A slow cooling rate prevents sudden spikes in supersaturation, which cause rapid growth kinetics that trap pockets of impure mother liquor (inclusions) inside the crystal 3.

Step 6: Filtration and Displacement Washing

  • Action: Filter the slurry via vacuum or pressure. Wash the cake with 2 bed-volumes of pre-chilled (5°C) solvent.

  • Validation Checkpoint: Analyze the final wash filtrate. If the impurity concentration in the wash matches the bulk mother liquor, the displacement of adhering impurities is complete.

Troubleshooting FAQs

Q1: Why does my final batch contain high levels of aniline even after extensive cake washing? A: Aniline is highly soluble in most crystallization solvents. If it is not removed by rigorous washing, it is not on the surface—it is trapped inside the crystal as a macro-inclusion or within agglomerates 1. This occurs when the crystal growth rate outpaces the diffusion of aniline away from the growing crystal face. Solution: Reduce your cooling rate during Step 5 (e.g., from 0.5°C/min to 0.1°C/min) and ensure you are using the seeded protocol to prevent rapid primary nucleation.

Q2: My crystals are elongated (needle-like) and difficult to filter, leading to a wet cake with high residual impurities. What is the cause? A: This is a classic case of habit modification caused by impurities. Specific impurities (often structurally related byproducts) can adsorb onto specific faces of the growing crystal, stunting growth in that direction and causing an elongated, needle-like habit 4. Needles pack poorly during filtration, trapping massive amounts of impure mother liquor. Solution: Implement Temperature Cycling . After reaching your final temperature, heat the batch back up by 10-15°C, hold for 1 hour, and cool back down. This promotes Ostwald ripening, which preferentially dissolves the high-energy fine needles and regrows them into more equant, easily filterable prisms.

Q3: I am detecting structurally similar regioisomers (e.g., 2-amino-5-chloro-N-phenylbenzamide) in my final product. Recrystallization isn't working. How do I eliminate them? A: Structurally similar impurities often form solid solutions (mixed crystals) with the API because they can seamlessly substitute into the crystal lattice without causing major thermodynamic disruption 2. Standard recrystallization in the same solvent will not reject a solid solution. Solution: You must change the thermodynamic landscape. Switch to a solvent system with a completely different hydrogen-bonding profile (e.g., moving from Toluene to Isopropyl Acetate/Heptane), or convert the benzamide to a temporary salt (if applicable) to disrupt the specific lattice interactions allowing the solid solution to form.

References
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central (PMC). 1

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). 2

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.4

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Cambridge University Press & Assessment. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS vs. Legacy Modalities for the Detection of 2-amino-4-chloro-N-phenylbenzamide

As analytical scientists and drug development professionals, we frequently encounter the challenge of quantifying low-level substituted benzamides in complex biological or active pharmaceutical ingredient (API) matrices....

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists and drug development professionals, we frequently encounter the challenge of quantifying low-level substituted benzamides in complex biological or active pharmaceutical ingredient (API) matrices. 2-amino-4-chloro-N-phenylbenzamide (2A4CNPB) —often monitored as a critical synthesis intermediate, a degradation product, or a potential genotoxic impurity—presents specific analytical hurdles. Its primary amine and amide functionalities make it highly susceptible to ion suppression from endogenous phospholipids, while its structural similarity to other benzamide derivatives increases the risk of isobaric interference.

In this guide, I will objectively compare legacy detection methods against an optimized Triple Quadrupole LC-MS/MS workflow. More importantly, I will detail a self-validating experimental protocol designed to ensure absolute data integrity in accordance with global regulatory standards.

Methodological Comparison: The Case for LC-MS/MS

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Single Quadrupole Mass Spectrometry (LC-MS) for benzamide quantification. However, when trace-level detection (sub-ng/mL) is required, these legacy systems fail due to fundamental mechanistic limitations.

  • HPLC-UV (254 nm): Relies purely on the chromophore absorption of the phenyl rings. It lacks structural specificity and is highly vulnerable to co-eluting matrix interferences, limiting its Lower Limit of Quantification (LLOQ) to roughly 50 ng/mL.

  • LC-MS (Single Quadrupole, SIM Mode): Monitors the intact precursor ion [M+H]+ . While more sensitive than UV, it cannot distinguish between 2A4CNPB and other isobaric compounds (molecules with the exact same mass) present in the matrix, leading to false positives and high background noise.

  • LC-MS/MS (Triple Quadrupole, MRM Mode): The champion method. By isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and isolating a specific product ion in the third quadrupole (Q3), Multiple Reaction Monitoring (MRM) filters out nearly all chemical noise.

Table 1: Performance Comparison Across Analytical Modalities
Analytical ModalityDetection MechanismLLOQ (ng/mL)SpecificityMatrix Interference SusceptibilityRun Time
HPLC-UV Absorbance (254 nm)~50.0LowHigh (Co-elution risk)15.0 min
LC-MS (SIM) Precursor Ion ( m/z 247.1)~5.0ModerateHigh (Isobaric noise)10.0 min
LC-MS/MS (MRM) Precursor Product0.1 Very High Low 4.5 min

The Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, an analytical method cannot simply be a sequence of steps; it must be a self-validating system . This means incorporating internal controls that continuously prove the assay's performance during every single run. We achieve this by adhering to the and utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step-by-Step Methodology
Step 1: System Suitability Testing (SST) & Internal Standardization
  • Causality: Before analyzing precious samples, the instrument's fitness must be proven. We inject a neat standard at the LLOQ level. The system must demonstrate a Signal-to-Noise (S/N) ratio >10 and a retention time variance of <0.1 minutes.

  • Standardization: We spike every sample with 2A4CNPB-d5 (a deuterated analog). Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same matrix suppression or enhancement in the electrospray source. Normalizing the target signal to the SIL-IS signal mathematically cancels out matrix effects, as detailed in foundational matrix effect literature by.

Step 2: Solid Phase Extraction (SPE) Sample Preparation

Why SPE over simple Protein Precipitation (PPT)? PPT leaves behind lysophosphatidylcholines (phospholipids) which severely suppress the ionization of basic amines like 2A4CNPB. SPE physically removes these suppressors.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through an Oasis HLB (30 mg) cartridge. Reason: Activates the hydrophilic-lipophilic polymeric sorbent.

  • Loading: Load 200 µL of spiked plasma (containing 2A4CNPB and 2A4CNPB-d5) diluted 1:1 with 2% phosphoric acid. Reason: Acidification ensures the basic amine is protonated, enhancing retention on the sorbent.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Reason: Strong enough to elute salts and polar endogenous proteins, but weak enough to leave the hydrophobic phenyl rings of the analyte bound to the sorbent.

  • Elution: Elute with 1.0 mL of 100% Acetonitrile. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Reason: Formic acid provides the abundant protons ( H+ ) necessary for efficient Positive Electrospray Ionization (ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 4: Mass Spectrometric Detection (MRM)
  • Ionization: ESI in positive mode.

  • Transitions: The intact molecular ion [M+H]+ of 2A4CNPB is m/z 247.1. During Collision-Induced Dissociation (CID), the most energetically favorable pathway is the cleavage of the amide bond.

    • Quantifier Transition: m/z 247.1 154.0 (Loss of aniline, forming the 2-amino-4-chlorobenzoyl cation).

    • Qualifier Transition: m/z 247.1 94.1 (Aniline cation).

    • SIL-IS Transition: m/z 252.1 154.0.

Experimental Validation Data

Following the, the LC-MS/MS method was validated for precision, accuracy, and matrix effects. The data below demonstrates that the method easily meets the strict acceptance criteria (Accuracy 85-115%; CV <15%; LLOQ CV <20%).

Table 2: LC-MS/MS Validation Metrics for 2A4CNPB (Spiked Plasma)
QC Level (ng/mL)Intra-day Precision (% CV, n=6)Inter-day Precision (% CV, n=18)Accuracy (%)IS-Normalized Matrix Factor
LLOQ (0.1) 6.28.1104.50.98 ± 0.04
Low QC (0.3) 4.85.598.21.01 ± 0.02
Mid QC (50.0) 3.14.0101.41.00 ± 0.01
High QC (80.0) 2.53.899.10.99 ± 0.01

Note: An IS-Normalized Matrix Factor of 1.00 indicates that the SIL-IS has perfectly compensated for any residual ion suppression, validating the robustness of the SPE extraction.

Workflow Visualization

The following diagram illustrates the self-validating architecture of the analytical workflow, demonstrating how quality control and system suitability act as continuous feedback loops.

SelfValidatingWorkflow SST System Suitability (S/N > 10, RT ± 0.1 min) Prep Sample Prep (SPE) + SIL-IS Addition SST->Prep SST Pass LC UHPLC Separation (C18 Column) Prep->LC Extracted Sample MS Triple Quad MS/MS (ESI+, MRM Mode) LC->MS Chromatographic Elution Data Data Processing (IS Normalization) MS->Data Raw MRM Data QC Quality Control (Accuracy 85-115%) Data->QC Matrix Factor Correction QC->SST Continuous Monitoring

Self-validating LC-MS/MS workflow for 2A4CNPB quantification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

Comparative

A Researcher's Guide to Cross-Reactivity Validation: The Case of 2-amino-4-chloro-N-phenylbenzamide in Binding Assays

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Small molecules can, and frequently do, interact with multiple protein targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, rigorous cross-reactivity validation is not merely a regulatory checkbox but a critical step in de-risking a drug candidate and understanding its true biological activity.

This guide provides an in-depth, experience-driven framework for assessing the binding selectivity of a novel compound, using 2-amino-4-chloro-N-phenylbenzamide as a representative case study. We will move beyond rote protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to characterizing this molecule's binding profile.

Understanding the Compound: 2-amino-4-chloro-N-phenylbenzamide

Before embarking on any experimental validation, a thorough understanding of the lead molecule is paramount. 2-amino-4-chloro-N-phenylbenzamide is a synthetic compound with a chemical structure that suggests potential interactions with ATP-binding sites, a common feature of many enzyme classes, particularly kinases. While its primary target may have been identified through initial screening, its structural motifs warrant a broad investigation into potential off-target binding. The presence of an aniline ring and a chlorinated benzamide core suggests potential for hydrogen bonding and hydrophobic interactions, which are prevalent in many protein-ligand binding pockets.

The Strategy: A Multi-Tiered Approach to Cross-Reactivity Profiling

A single assay is insufficient to definitively characterize a compound's selectivity. A well-designed cross-reactivity panel should be both broad and deep, employing orthogonal assay formats to confirm initial findings and mitigate the risk of technology-specific artifacts. Our approach for 2-amino-4-chloro-N-phenylbenzamide will be a two-tiered strategy:

  • Tier 1: Broad Kinase Panel Screening. Given the compound's structural alerts for kinase inhibition, a broad panel screen is the logical starting point. This provides a wide-angle view of the compound's activity across the human kinome, identifying potential "hot spots" for further investigation.

  • Tier 2: Orthogonal Validation and Affinity Determination. For any initial hits identified in the broad screen, we will employ a secondary, orthogonal assay to confirm the interaction and accurately determine the binding affinity (Kd). This step is crucial for distinguishing true off-target binders from false positives.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Validation & Affinity A 2-amino-4-chloro-N-phenylbenzamide B Broad Kinase Panel (e.g., 400+ kinases) A->B Single high concentration screen C Identified 'Hits' B->C Primary Hits D Orthogonal Assay (e.g., SPR, ITC) C->D Confirmation E Dose-Response Curve D->E F Binding Affinity (Kd) Determination E->F G Selectivity Profile F->G

Caption: A two-tiered strategy for cross-reactivity profiling.

Experimental Protocols

Tier 1: Radiometric Kinase Profiling

Rationale: Radiometric assays are a gold standard in kinase profiling due to their high sensitivity and direct measurement of enzymatic activity. By quantifying the incorporation of a radiolabeled phosphate group onto a substrate, we can directly assess the inhibitory potential of our test compound.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-amino-4-chloro-N-phenylbenzamide in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of the test compound at a final concentration of 10 µM. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add 10 µL of a reaction mix containing the specific kinase, its corresponding substrate, and a buffer solution.

    • Initiate the reaction by adding 10 µL of a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (typically 30-120 minutes), allowing the kinase reaction to proceed.

  • Termination and Scintillation Counting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

Tier 2: Surface Plasmon Resonance (SPR) for Affinity Determination

Rationale: SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions. This allows for the precise determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated. This provides a more detailed picture of the binding event than a simple inhibition assay.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant kinase (the "hit" from the Tier 1 screen) onto a sensor chip surface.

  • Compound Preparation: Prepare a series of dilutions of 2-amino-4-chloro-N-phenylbenzamide in a suitable running buffer, ranging from low nanomolar to high micromolar concentrations.

  • Binding Analysis:

    • Inject the different concentrations of the test compound over the sensor chip surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

G A Immobilized Kinase on Sensor Chip B Flow of 2-amino-4-chloro-N-phenylbenzamide C Association Phase (Compound Binds) B->C Binding D Dissociation Phase (Compound Unbinds) C->D Wash with buffer E Sensorgram Generation C->E D->E F Kinetic Data Analysis (ka, kd, Kd) E->F

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Interpretation and Comparison

The following tables present hypothetical data for 2-amino-4-chloro-N-phenylbenzamide, illustrating how the results from our two-tiered approach would be presented and interpreted.

Table 1: Tier 1 Kinase Panel Screen Results (Percent Inhibition at 10 µM)

Kinase TargetPercent Inhibition (%)
Primary Target X95
Kinase A8
Kinase B72
Kinase C12
... (400+ other kinases)<10

Interpretation: The Tier 1 screen indicates that 2-amino-4-chloro-N-phenylbenzamide is a potent inhibitor of its primary target. However, it also shows significant inhibition of "Kinase B," suggesting a potential off-target interaction. The other kinases in the panel show minimal inhibition, indicating a generally clean profile.

Table 2: Tier 2 SPR Affinity Data for Primary Target and "Hit"

Targetka (1/Ms)kd (1/s)Kd (nM)
Primary Target X2.5 x 10⁵5.0 x 10⁻⁴2.0
Kinase B1.1 x 10⁴8.8 x 10⁻³800

Interpretation: The SPR data confirms the interaction with Kinase B, but the affinity is significantly weaker (800 nM) compared to the primary target (2.0 nM). This 400-fold selectivity window is generally considered favorable, but the off-target affinity is still in a range where it could have biological consequences at higher therapeutic doses. This information is critical for guiding further lead optimization efforts to improve selectivity.

Conclusion: A Self-Validating Approach to Selectivity Profiling

This guide has outlined a robust, multi-tiered strategy for the cross-reactivity validation of a novel compound, 2-amino-4-chloro-N-phenylbenzamide. By combining a broad initial screen with a high-resolution, orthogonal follow-up assay, we can build a comprehensive and trustworthy selectivity profile. This approach, grounded in sound scientific principles, provides the critical data needed to make informed decisions in the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. (2021). GE Healthcare Life Sciences. [Link]

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